N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a heterocyclic compound featuring a benzodioxole moiety fused to a quinazolinone core, with a sulfanylidene substituent and a butanamide side chain. The benzodioxole group is known for enhancing metabolic stability and bioavailability in drug design, while the quinazolinone scaffold is frequently associated with kinase inhibition and anticancer activity .
The compound’s synthesis likely involves multi-step reactions, including coupling reagents such as N-ethyl-N’-(dimethylaminopropyl)-carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt), as evidenced by analogous procedures for benzamide derivatives . Structural confirmation of such complex molecules often relies on X-ray crystallography, with tools like SHELX facilitating refinement and validation of crystallographic data .
Properties
Molecular Formula |
C21H19N3O6S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
InChI |
InChI=1S/C21H19N3O6S/c25-19(22-9-12-3-4-15-16(6-12)28-10-27-15)2-1-5-24-20(26)13-7-17-18(30-11-29-17)8-14(13)23-21(24)31/h3-4,6-8H,1-2,5,9-11H2,(H,22,25)(H,23,31) |
InChI Key |
PYPPJAJZRSWFSY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole and quinazolinone intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Cores: The target compound’s quinazolinone-benzodioxole core distinguishes it from thiazolidinedione (anti-diabetic activity) and benzimidazole (antihelminthic/proton pump inhibition) scaffolds in analogs.
Functional Groups: The sulfanylidene group (C=S) may enhance electrophilic reactivity compared to the dioxothiazolidinone (C=O/S) in Compound 2 .
Synthetic Complexity : The target compound requires precise cyclization and coupling steps, paralleling the complexity of benzimidazole derivatives in .
Pharmacological and Physicochemical Properties
- Target Selectivity: Quinazolinones are known inhibitors of tyrosine kinases (e.g., EGFR), whereas thiazolidinediones target PPAR-γ receptors. The sulfanylidene group in the target compound could modulate kinase binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
